4-Bromo-3-(difluoromethyl)pyridine
Overview
Description
4-Bromo-3-(difluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the fourth position and a difluoromethyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)pyridine can be achieved through various methods, including:
Direct Difluoromethylation:
Suzuki Cross-Coupling Reaction: This method involves the coupling of a brominated pyridine derivative with difluoromethylated boronic acids in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products: The major products formed from these reactions include a variety of substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable moiety in drug design . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Comparison: 4-Bromo-3-(difluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other difluoromethylated pyridines, it offers a different reactivity profile and potential for diverse applications in medicinal and agricultural chemistry .
Biological Activity
4-Bromo-3-(difluoromethyl)pyridine is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of halopyridines, characterized by a pyridine ring substituted with a bromine atom at the 4-position and a difluoromethyl group at the 3-position. The molecular formula is , and its structure can be represented as follows:
The presence of the difluoromethyl group introduces unique electronic properties, enhancing its reactivity and potential interactions with biological targets. This compound is notable for its planar structure due to the delocalization of electrons within the pyridine ring.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. The difluoromethyl group enhances the compound's lipophilicity, potentially affecting absorption and distribution in biological systems .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The difluoromethyl group may enhance these effects by modulating interactions with microbial enzymes.
- Anti-cancer Potential : Preliminary studies suggest that this compound may serve as a scaffold for designing small-molecule inhibitors targeting cancer-related pathways.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some evidence supporting its potential in reducing inflammation in cellular models.
Study 1: Anticancer Activity
In a study focusing on the development of small-molecule inhibitors, this compound was evaluated for its ability to inhibit cancer cell proliferation. The results indicated that the compound effectively reduced cell viability in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics.
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on several difluoromethylated pyridines, including this compound. The compound showed superior activity against Chlamydia species compared to traditional antibiotics like spectinomycin, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPWMOAKBGODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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